3-(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)propanamide, also known as 3-(2-amino-6-oxo-1H-purin-7-yl)propanamide, is a purine derivative that has garnered attention in the fields of medicinal chemistry and biochemistry. This compound is characterized by its structural features that include a purine base and an amide functional group, which contribute to its biological activity and potential therapeutic applications.
The compound can be synthesized from guanine or its derivatives, utilizing various chemical reactions that facilitate the formation of the desired structure. The compound's synthesis often involves starting materials that are readily available in chemical laboratories.
3-(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)propanamide belongs to the class of purine derivatives, which are crucial components in nucleic acids and play significant roles in cellular metabolism and signaling pathways. This compound is classified as a small organic molecule with potential pharmaceutical applications.
The synthesis of 3-(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)propanamide typically involves several steps:
In industrial settings, the production process is optimized for yield and purity. Techniques such as continuous flow reactors and automated synthesis are often utilized to enhance efficiency and reduce costs.
The molecular formula for 3-(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)propanamide is , with a molecular weight of 222.20 g/mol. The structural representation includes a purine ring fused with a propanamide side chain.
Property | Value |
---|---|
CAS Number | 98287-31-1 |
IUPAC Name | 3-(2-amino-6-oxo-1H-purin-7-yl)propanamide |
InChI | InChI=1S/C8H10N6O2/c9-4(15)1... |
InChI Key | UZLPIWZSQHPHMQ-UHFFFAOYSA-N |
Canonical SMILES | C1=NC2=C(N1CCC(=O)N)C(=O)NC(=N2)N |
3-(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)propanamide can participate in various chemical reactions:
Common reagents used in these reactions include:
The products formed depend on the specific reagents and conditions employed during the reaction.
The mechanism of action for 3-(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)propanamide involves interaction with biological macromolecules such as enzymes and nucleic acids.
The compound exhibits characteristics typical of small organic molecules, such as solubility in polar solvents due to its amide group.
The presence of multiple functional groups allows for diverse chemical reactivity, making it suitable for further chemical modifications.
3-(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)propanamide has several scientific applications:
This compound's unique structure and properties make it a valuable subject for ongoing research in various scientific fields.
CAS No.:
CAS No.: 85137-47-9
CAS No.:
CAS No.: 1703774-28-0
CAS No.: 1482467-37-7